1,1'-(2-Bromopropane-1,1-diyl)bis(4-methoxybenzene)
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Overview
Description
1,1’-(2-Bromopropane-1,1-diyl)bis(4-methoxybenzene): is an organic compound with the molecular formula C17H19BrO2 It is a derivative of bis(4-methoxyphenyl)methane, where a bromine atom is attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Bromopropane-1,1-diyl)bis(4-methoxybenzene) typically involves the bromination of bis(4-methoxyphenyl)methane. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(2-Bromopropane-1,1-diyl)bis(4-methoxybenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 1,1’-(2-Hydroxypropane-1,1-diyl)bis(4-methoxybenzene)
Oxidation: 1,1’-(2-Oxopropane-1,1-diyl)bis(4-methoxybenzene)
Reduction: 1,1’-(2-Propane-1,1-diyl)bis(4-methoxybenzene)
Scientific Research Applications
Chemistry: 1,1’-(2-Bromopropane-1,1-diyl)bis(4-methoxybenzene) is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: The compound is studied for its potential biological activities. It may be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have applications in the treatment of certain diseases or conditions.
Industry: In the industrial sector, 1,1’-(2-Bromopropane-1,1-diyl)bis(4-methoxybenzene) is used in the production of specialty chemicals and materials. It may be used in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-(2-Bromopropane-1,1-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The methoxy groups enhance the electron density on the aromatic rings, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
- 1,1’-(2-Bromopropane-1,1-diyl)bis(4-ethoxybenzene)
- 1,1’-(2-Bromopropane-1,1-diyl)bis(4-chlorobenzene)
- 1,1’-(2-Bromopropane-1,1-diyl)bis(4-methylbenzene)
Comparison: 1,1’-(2-Bromopropane-1,1-diyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which influence its chemical properties and reactivity. Compared to its ethoxy, chloro, and methyl analogs, the methoxy derivative exhibits different solubility, stability, and reactivity profiles. The electron-donating nature of the methoxy groups enhances the compound’s nucleophilicity and makes it more reactive in certain chemical reactions.
Properties
CAS No. |
62897-83-0 |
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Molecular Formula |
C17H19BrO2 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-[2-bromo-1-(4-methoxyphenyl)propyl]-4-methoxybenzene |
InChI |
InChI=1S/C17H19BrO2/c1-12(18)17(13-4-8-15(19-2)9-5-13)14-6-10-16(20-3)11-7-14/h4-12,17H,1-3H3 |
InChI Key |
VJGJMNKBIYURQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)Br |
Origin of Product |
United States |
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